Proceranolide

Description

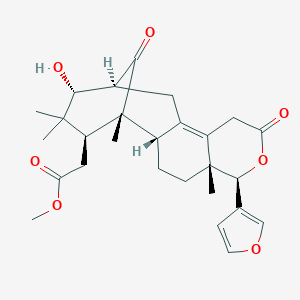

Structure

2D Structure

3D Structure

Properties

CAS No. |

1915-68-0 |

|---|---|

Molecular Formula |

C27H34O7 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

methyl 2-[(1R,2S,5R,6R,13S,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |

InChI |

InChI=1S/C27H34O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,22,24,30H,6,8,10-12H2,1-5H3/t16-,17-,19-,22+,24-,26+,27+/m0/s1 |

InChI Key |

WAIKPAHSFOBDTD-OLJNMEOCSA-N |

SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5[C@H](C([C@@H]([C@@]3(C5=O)C)CC(=O)OC)(C)C)O |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies of Proceranolide

Strategies for the Preparation of Mexicanolides

A notable aspect of Proceranolide's synthetic utility is its conversion to other mexicanolides. For instance, this compound can be transformed into Mexicanolide through a Jones oxidation protocol slideshare.net. The Williams group's work in 2012 also accomplished the enantioselective total synthesis of other limonoids, including Khayasin and Mexicanolide, alongside this compound slideshare.net. This highlights a collective synthetic approach where a common strategy can lead to multiple related natural products.

Comparative Analysis of Proceranolide Synthetic Routes

Efficiency and Atom Economy Considerations

Efficiency in organic synthesis is often evaluated by metrics such as yield, number of steps, and atom economy. Atom economy, a fundamental principle of green chemistry, quantifies the proportion of atoms from the reactants that are incorporated into the final desired product, thereby minimizing waste. Synthetic methods are ideally designed to maximize this incorporation. Cascade reactions, which involve multiple chemical transformations in a single reaction vessel, are inherently efficient as they reduce the need for intermediate purification steps and minimize solvent usage, thus contributing to high atom economy.

Green Chemistry Principles in Total Synthesis

The total synthesis of this compound and related compounds has incorporated principles of green chemistry, aiming to reduce environmental impact. The use of ultrasonication in the Williams group's 2012 synthesis of limonoids, including this compound, is an example of employing green tools in organic synthesis.

Green chemistry principles emphasize:

Waste Prevention: Designing syntheses to prevent waste generation rather than treating it post-reaction.

Atom Economy: Maximizing the incorporation of all starting materials into the final product.

Less Hazardous Chemical Syntheses: Utilizing and generating substances with minimal toxicity to human health and the environment.

Design for Energy Efficiency: Minimizing energy requirements, ideally by conducting reactions at ambient temperature and pressure.

Use of Catalysis: Employing catalytic reagents over stoichiometric ones to enhance selectivity and reduce waste.

Reduction of Derivatives: Minimizing or avoiding unnecessary derivatization steps (e.g., protection/deprotection), which require additional reagents and generate waste.

The application of one-pot cascade reactions, as seen in the synthesis of this compound, aligns with several of these principles, promoting environmental friendliness by reducing solvent use, work-up procedures, and purification steps.

Biosynthetic Pathways and Metabolic Engineering of Proceranolide

Postulated Biosynthetic Routes to Proceranolide

The biosynthesis of limonoids is understood to originate from the ubiquitous triterpenoid pathway. The formation of the characteristic this compound structure is believed to follow a conserved route involving key transformations of a tetracyclic triterpene scaffold, culminating in the formation of a signature furan (B31954) ring appended to the D-ring of the molecule. jst.go.jpbiorxiv.org

The biosynthesis of all triterpenoids, including this compound, begins with the cyclization of the acyclic 30-carbon precursor, 2,3-oxidosqualene. biorxiv.orgacgpubs.org This intricate cyclization is catalyzed by oxidosqualene cyclases (OSCs). In the Meliaceae family, the initial tetracyclic triterpene scaffold is typically a euphane or tirucallane-type cation, which is then neutralized to form a precursor like tirucallol. biorxiv.org

Subsequent transformations involve a series of highly specific oxidative reactions and molecular rearrangements. A key step postulated for limonoid biosynthesis is a Wagner-Meerwein shift of a methyl group from C-14 to C-8, which is initiated by the epoxidation and opening of a double bond in the precursor's B-ring. This rearrangement is characteristic of the Meliaceae limonoids and establishes the core apotirucallane skeleton from which compounds like this compound are derived. Further modifications, such as oxidations at various positions on the steroid skeleton, are carried out by cytochrome P450 monooxygenases (CYP450s) and other enzymes, leading to a protolimonoid intermediate. biorxiv.org

Table 1: Key Precursors in the Postulated Biosynthesis of this compound

| Precursor | Class | Key Features |

| 2,3-Oxidosqualene | Acyclic Triterpenoid | The linear C30 precursor for cyclization. |

| Tirucallol/Euphol | Tetracyclic Triterpenoid | The initial cyclized steroid-like skeleton. |

| Protolimonoid | Apotirucallane | Triterpenoid that has undergone initial backbone rearrangement. |

This table outlines the progression from a linear precursor to the rearranged scaffold typical of limonoids.

A defining feature of this compound and other limonoids is the furan ring attached at C-17. The formation of this ring involves the oxidative cleavage of the C-20 to C-23 portion of the triterpenoid side chain, resulting in the loss of four carbon atoms—a hallmark of tetranortriterpenoids. biorxiv.org

This transformation is a complex, multi-step process catalyzed by a suite of enzymes. While the specific enzymes for this compound are unknown, research on other limonoids suggests the involvement of:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for installing hydroxyl groups on the triterpenoid scaffold and side chain, activating them for subsequent cleavage and cyclization reactions. biorxiv.org

Dehydrogenases: These enzymes further oxidize the hydroxylated intermediates.

Baeyer-Villiger Monooxygenases (BVMOs): A Baeyer-Villiger type oxidation is a key proposed step in the cleavage of the side chain, leading to the formation of a lactone intermediate which is a precursor to the furan ring. biorxiv.org

The final cyclization to form the furan ring is believed to occur from a rearranged and oxidized side-chain intermediate.

Metabolic Engineering Strategies for this compound Production

The low abundance of many valuable natural products like this compound in their native plant sources makes their large-scale production difficult and costly. Metabolic engineering offers a promising alternative for sustainable and high-yield production. nih.govmdpi.com

Heterologous expression, or the transfer of a biosynthetic pathway into a well-characterized host organism, is a cornerstone of metabolic engineering. nih.govfrontiersin.org This approach allows for production in controlled fermentation systems, independent of geographical or climatic constraints. nih.gov

Table 2: Potential Heterologous Hosts for this compound Production

| Host Organism | Type | Advantages | Challenges |

| Saccharomyces cerevisiae (Yeast) | Microbe | Fast growth, well-established genetic tools, scalable fermentation. nih.gov | Eukaryotic CYP450s often require specific redox partners and may not express well. |

| Escherichia coli | Bacterium | Very rapid growth, extensive genetic toolkit, low-cost cultivation. | Lacks internal membrane structures (endoplasmic reticulum) needed for functional expression of many plant CYP450s. |

| Nicotiana benthamiana | Plant | Eukaryotic machinery for proper protein folding and modification of plant enzymes. frontiersin.org | Slower growth cycle, more complex downstream processing. |

This interactive table compares common host systems used in metabolic engineering for producing complex plant-derived natural products.

Reconstituting the this compound pathway would involve co-expressing all the necessary biosynthetic genes—from the initial oxidosqualene cyclase to the final tailoring enzymes—in a chosen host. researchgate.net This is a significant undertaking, particularly due to the large number of CYP450 enzymes typically involved in limonoid biosynthesis. biorxiv.org

Once a production host is established, various genetic manipulation strategies can be applied to optimize and increase the yield of the target compound. youtube.com These strategies aim to increase the flow of metabolic precursors into the desired pathway and prevent the diversion of intermediates to competing pathways.

Key strategies applicable to enhancing this compound production include:

Upregulation of Precursor Supply: Overexpressing key upstream enzymes in the terpenoid pathway, such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) from the mevalonate (MVA) pathway or DXS (1-deoxy-D-xylulose-5-phosphate synthase) from the methylerythritol phosphate (MEP) pathway, can increase the pool of precursors available for limonoid synthesis.

Silencing Competing Pathways: Using gene-silencing technologies like RNA interference (RNAi) or CRISPR-Cas9 to downregulate the expression of enzymes that divert key intermediates away from the this compound pathway. For example, silencing sterol synthases could redirect the flux of 2,3-oxidosqualene towards limonoid production.

Transcription Factor Engineering: Overexpressing specific transcription factors that are known to regulate the expression of multiple genes within a secondary metabolite pathway can simultaneously upregulate the entire biosynthetic cascade.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their catalytic efficiency, substrate specificity, or stability can further boost production titers.

By combining these metabolic engineering and synthetic biology approaches, it may be possible to develop a robust and scalable platform for the sustainable production of this compound and other valuable limonoids. youtube.commdpi.com

Chemobiosynthetic Approaches to this compound Derivatives

Chembiosynthesis, which combines biological and chemical synthetic methods, presents a promising strategy for the production of novel this compound derivatives with potentially enhanced or new biological activities. This approach leverages the strengths of both biocatalysis for complex core structure synthesis and chemical reactions for versatile functional group modifications. The intricate and stereochemically dense core of this compound makes its total chemical synthesis exceptionally challenging and commercially unviable. jic.ac.ukresearchgate.net In contrast, biological systems can efficiently produce the foundational limonoid scaffold.

The general strategy for the chembiosynthesis of this compound derivatives would involve two main stages:

Bioproduction of a this compound Precursor: The initial step involves the fermentative production of a key intermediate in the this compound biosynthetic pathway using a metabolically engineered microbial host, such as Saccharomyces cerevisiae or Escherichia coli, or a plant-based system like Nicotiana benthamiana. jic.ac.ukjic.ac.uk Given the current understanding of limonoid biosynthesis, a suitable precursor for chemosynthetic modification could be an early-stage protolimonoid like melianol or a later-stage intermediate that is more structurally related to this compound. pnas.orgnih.gov The heterologous expression of the identified limonoid biosynthetic genes, including oxidosqualene cyclases and various cytochrome P450s, would be essential for the production of these precursors. pnas.orgnih.gov

Chemical Modification of the Biosynthesized Precursor: Once the precursor is isolated and purified from the fermentation broth or plant biomass, it can be subjected to a variety of chemical reactions to introduce new functional groups or modify existing ones. The reactivity of different positions on the limonoid scaffold would guide the choice of chemical transformations. For instance, hydroxyl groups could be targets for esterification, etherification, or oxidation, while carbonyl groups could undergo reduction or nucleophilic addition reactions. The furan ring, a characteristic feature of limonoids, also offers a site for chemical modification. acs.org

Table 1: Potential Chemobiosynthetic Derivatives of this compound and Their Rationale

| Precursor (Biosynthesized) | Chemical Modification | Potential Derivative Class | Rationale for Synthesis |

| This compound Precursor (e.g., with an exposed hydroxyl group) | Esterification with various acyl chlorides | Ester derivatives | To potentially improve bioavailability or modify biological activity through changes in lipophilicity. |

| This compound Precursor (e.g., with a carbonyl group) | Reduction with selective reducing agents | Hydroxylated derivatives | To explore the impact of additional hydroxyl groups on biological interactions and solubility. |

| This compound | Oxidation of the furan ring | Furan-modified derivatives | To investigate the role of the furan moiety in the compound's bioactivity and potentially alter its metabolic stability. |

| This compound Precursor (e.g., with a reactive C-H bond) | Catalytic C-H activation and functionalization | C-H functionalized derivatives | To introduce novel substituents at positions that are not easily modified by traditional synthetic methods. |

Detailed Research Findings and Future Prospects

While specific chembiosynthetic studies on this compound have not yet been reported, research on other complex terpenoids provides a roadmap for future investigations. For example, the chembiosynthetic production of derivatives of the antimalarial drug artemisinin has been successfully demonstrated, where a biosynthesized precursor, artemisinic acid, is chemically converted to the final product.

The success of chembiosynthetic approaches for this compound will depend on several factors:

Identification and characterization of the complete biosynthetic pathway of this compound: A thorough understanding of the enzymes and intermediates involved is necessary to select the optimal precursor for bioproduction.

Efficient heterologous production of the chosen precursor: High-yield production in a microbial or plant host is critical for providing sufficient starting material for chemical synthesis.

Development of selective chemical modification strategies: The complexity of the this compound scaffold requires chemical reactions that are highly selective for the desired position to avoid unwanted side reactions.

Future research in this area will likely focus on identifying the specific tailoring enzymes in the later stages of this compound biosynthesis. This knowledge will not only allow for the production of more advanced precursors but also enable a more targeted approach to generating novel derivatives with desired properties. The integration of synthetic biology tools for pathway engineering with modern synthetic chemistry techniques will be pivotal in realizing the full potential of chembiosynthesis for creating a diverse library of this compound-based compounds for various applications.

Preclinical Pharmacological Mechanism Research of Proceranolide

Investigation of Anti-inflammatory Mechanisms

The precise cellular pathways that Proceranolide modulates to exert its anti-inflammatory effects are not yet well-defined in scientific literature. In-depth studies focusing on the influence of this compound on major inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are limited. Although the broader chemical class of limonoids, to which this compound belongs, is known to possess anti-inflammatory properties often linked to these pathways, direct evidence specifically for this compound's activity on these pathways is still emerging. ontosight.airesearchgate.net

Preliminary research indicates that this compound's anti-inflammatory action may be partly due to its ability to modulate key inflammatory mediators. A notable study on compounds isolated from the seeds of Cedrela fissilis found that this compound demonstrated a significant inhibitory effect on the production of nitric oxide (NO). iaea.orgsbq.org.br Nitric oxide is a crucial signaling molecule and a pivotal mediator in the inflammatory response.

Table 1: Modulation of Inflammatory Mediators by this compound

| Mediator | Source Organism of Compound | Finding |

|---|---|---|

| Nitric Oxide (NO) | Cedrela fissilis | Considerable inhibition of NO production. iaea.orgsbq.org.br |

Antimicrobial Activity Studies

This compound has shown promise as an antibacterial agent. It was identified as an active compound in a bioassay-guided fractionation of extracts from Swietenia macrophylla. core.ac.ukresearchgate.net More targeted research has confirmed its activity against Mycobacterium tuberculosis. A study analyzing compounds from Cedrela fissilis reported that this compound exerted moderate inhibitory activity against both the H37Rv and M299 strains of M. tuberculosis. sbq.org.br The specific mechanism of action behind this compound's antibacterial effects, such as whether it targets the bacterial cell wall, protein synthesis, or other cellular processes, has not yet been fully elucidated.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Source Organism of Compound | Activity | MIC₅₀ (µg/mL) |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | Cedrela fissilis | Moderate inhibitory effect | 37.6 ± 0.4 sbq.org.br |

| Mycobacterium tuberculosis M299 | Cedrela fissilis | Moderate inhibitory effect | 44.9 ± 1.0 sbq.org.br |

The antifungal properties of this compound have also been explored. In a study involving bioassay-guided isolation from the seeds of Swietenia macrophylla, this compound was found to exhibit moderate to weak activity against several clinically relevant fungal strains. ump.edu.myajbasweb.comresearchgate.net The exact mechanisms through which this compound inhibits fungal growth remain an area for further investigation.

Table 3: Antifungal Activity of this compound

| Fungal Strain | Source Organism of Compound | Activity |

|---|---|---|

| Aspergillus flavus | Swietenia macrophylla | Moderate to weak ump.edu.myajbasweb.comresearchgate.net |

| Candida albicans | Swietenia macrophylla | Moderate to weak ump.edu.myajbasweb.comresearchgate.net |

| Aspergillus niger | Swietenia macrophylla | Moderate to weak ump.edu.myajbasweb.comresearchgate.net |

Exploration of Other Preclinical Biological Activities

In addition to the activities mentioned above, this compound is recognized for other preclinical biological effects. Its antimycobacterial activity is a significant finding in the exploration of its therapeutic potential. sbq.org.br As a member of the limonoid family of natural products, this compound is part of a chemical class known for a diverse array of biological activities, including insecticidal effects. nih.gov

Antitubercular Activity Mechanisms

Recent investigations have highlighted this compound as a compound with notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies on this compound isolated from the seeds of Cedrela fissilis demonstrated its ability to inhibit the growth of both virulent and avirulent strains of the bacterium. sbq.org.br

One of the key mechanisms identified is its immunomodulatory effect involving nitric oxide (NO). This compound has been shown to cause a considerable inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. sbq.org.brmdpi.com Nitric oxide is a critical signaling molecule in the host's innate immune response, and its production by macrophages is a primary defense mechanism against mycobacterial infections. koreamed.org However, some pathogenic mycobacteria have developed strategies to resist nitrosative stress, and in some contexts, modulation of NO pathways can influence infection outcomes. plos.org The inhibitory effect of this compound on NO production suggests a complex interaction with host immune pathways, which warrants further investigation to fully elucidate its role in tuberculosis treatment. sbq.org.brmdpi.com

Beyond its effects on host cells, this compound exhibits direct inhibitory action on the bacteria. Research has established its moderate efficacy in halting mycobacterial growth, as detailed in the table below. While the precise molecular target within M. tuberculosis remains to be identified, this direct inhibitory effect, coupled with its low cytotoxicity against mammalian cells, marks this compound as a compound of interest for further antitubercular drug development. sbq.org.briaea.org

| Activity Type | Target | Measurement | Result | Source |

|---|---|---|---|---|

| Bacteriostatic | M. tuberculosis H37Rv | MIC₅₀ | 37.6 ± 0.4 µg/mL | sbq.org.brmdpi.com |

| Bacteriostatic | M. tuberculosis M299 | MIC₅₀ | 44.9 ± 1.0 µg/mL | sbq.org.brmdpi.com |

| Anti-inflammatory | Nitric Oxide (NO) Production in RAW 264.7 Macrophages | IC₅₀ | 26.9 ± 0.6 µg/mL | sbq.org.brmdpi.com |

Investigation of Potential Anticancer Pathways

The potential of this compound as an anticancer agent is an emerging area of research, largely informed by studies on plant extracts rich in related limonoids. Limonoids as a class are known to exhibit cytotoxic effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis. nih.govresearchgate.net

Investigations into extracts from plants containing this compound suggest a mechanism involving the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). mdpi.comnih.gov Studies on extracts from Swietenia macrophylla, which contains this compound, have shown an increase in the expression of the pro-apoptotic protein Bax, which can lead to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases like caspase-3. um.edu.myplos.org The activation of caspases is a critical step that leads to the dismantling of the cell. mdpi.com Furthermore, research on limonoids from Xylocarpus granatum indicates effects on the expression of p53, Bax, Bcl-2, and caspase-3, reinforcing the idea that this class of compounds can modulate key regulators of apoptosis. windows.net

While these findings point towards the potential for this compound to act through apoptosis-related signaling pathways, direct evidence attributing these specific molecular events solely to this compound is still needed. Future research must focus on isolating the effects of this compound to confirm its role in modulating these anticancer pathways.

Molecular Target Identification and Biomolecular Interactions

The identification of specific molecular targets is crucial for understanding the mechanism of action of any potential therapeutic compound. For this compound, this area of research is in its infancy.

Protein-Ligand Binding Studies

Currently, there is a lack of published studies detailing specific protein-ligand binding interactions for this compound in the context of its antitubercular or anticancer activities. While computational molecular docking studies have been performed on collections of natural products that include this compound against various disease targets, these have not yet yielded a definitive, high-affinity protein target responsible for its primary pharmacological effects. mdpi.complos.org The ChEMBL database, which aggregates bioactivity data, indicates that while this compound has been tested in functional assays, its specific protein target is often not identified, being listed as "Other cytosolic protein" or "N/A". ebi.ac.uk This highlights a significant gap in the current understanding and underscores the need for dedicated research, such as affinity chromatography, surface plasmon resonance, or thermal shift assays, to identify its direct binding partners. bioagilytix.comuni-muenchen.de

Cellular Receptor Interaction Analyses

Similar to protein binding studies, specific analyses of this compound's interactions with cellular receptors are not yet available in the scientific literature. The process by which a compound enters a cell and engages with its intracellular targets is often mediated by cell surface receptors that can trigger signaling cascades or facilitate internalization. mdpi.com There is currently no data to suggest whether this compound's activity relies on interaction with a specific cellular receptor. Future investigations using techniques like tagged-ligand binding assays on whole cells could shed light on these potential interactions and further clarify its pharmacological mechanism.

Preclinical Pharmacokinetic and Pharmacodynamic Research Considerations

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development as a drug.

Absorption and Distribution Research

As of now, there is a significant lack of published preclinical research focusing on the specific absorption and distribution properties of this compound. General reviews on limonoids suggest that this class of compounds can face challenges with bioavailability, which may impact their therapeutic efficacy in vivo. mdpi.comnih.gov

In silico (computational) prediction tools are often used in early drug discovery to estimate the ADME properties of new chemical entities. ri.senih.gov While this compound has likely been evaluated in such computational screens as part of larger natural product libraries, specific, publicly available data on its predicted absorption rates or tissue distribution patterns are scarce. One in silico study did note a potential for hepatotoxicity, which is a critical parameter within toxicity screening, but did not provide data on absorption or distribution. mdpi.com To move forward with the preclinical development of this compound, experimental in vivo pharmacokinetic studies in animal models are essential to determine how it is absorbed into the bloodstream and distributed to various tissues. mdpi.com

Metabolic Stability and Excretion Studies

Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. nih.govnuvisan.com These studies are typically conducted in two stages:

In Vitro Assessment : The initial evaluation of metabolic stability involves incubating the compound with liver-derived systems, such as microsomes or hepatocytes, from various preclinical species (e.g., mouse, rat, dog) and humans. nuvisan.comwuxiapptec.com These systems contain the primary enzymes responsible for drug metabolism, like cytochrome P450 (CYP) enzymes. srce.hradmescope.com Researchers measure parameters like the compound's half-life (t½) and intrinsic clearance (CLint) to predict how quickly it would be broken down in the body. nuvisan.comsrce.hr

In Vivo and Excretion Studies : Following in vitro tests, studies in animal models are performed to understand the compound's fate in a whole organism. sygnaturediscovery.comlabtoo.com These Absorption, Distribution, Metabolism, and Excretion (ADME) studies trace the compound's journey through the body, identify its major metabolites, and determine the primary routes of elimination, such as through urine or feces. nih.govqps.com This data helps in selecting the appropriate species for toxicology studies and in predicting human pharmacokinetics. nih.gov

Target Engagement Quantification in Preclinical Models

For a compound to be effective, it must bind to its intended biological target (e.g., an enzyme or receptor) in a sufficient and sustained manner. Quantifying this "target engagement" in preclinical models is essential to link drug exposure with pharmacological effect. catapult.org.uk This is often achieved through:

Direct Measurement : Analyzing tissue samples from treated animals to measure the concentration of the drug at the target site. catapult.org.uk

Biomarker Analysis : Measuring the downstream effects of the drug hitting its target. catapult.org.uk For example, if a drug inhibits a specific kinase, researchers would measure the phosphorylation levels of that kinase's substrate.

Advanced Imaging : Techniques like Positron Emission Tomography (PET) can be used in some cases to visualize and quantify drug binding to its target in real-time within a living animal.

A successful study demonstrates a clear correlation between the level of target engagement and the desired therapeutic outcome in animal models of a disease. catapult.org.uk

Structure Activity Relationship Sar Studies of Proceranolide and Its Derivatives

Design and Synthesis of Proceranolide Analogs for SAR

The design and synthesis of analogs are central to exploring the SAR of this compound. Given the structural complexity of limonoids, total synthesis provides a powerful platform for generating analogs that are inaccessible through semi-synthetic modifications of the natural product itself. researchgate.net Researchers have developed convergent and enantioselective total synthesis routes that not only enable the creation of this compound but also other related mexicanolides like khayasin and mexicanolide. researchgate.netacs.org

A key strategy involves a biomimetically inspired approach, where advanced intermediates, which may be natural products themselves, are incorporated into the synthesis. For instance, the enantioselective total synthesis of this compound was achieved as part of a broader effort that also produced (−)-cipadonoid B and (+)-azedaralide. researchgate.net Such synthetic routes are strategically designed to allow for late-stage diversification, which is crucial for building a library of analogs for SAR studies. escholarship.org By altering specific functional groups or modifying the carbon skeleton at various stages of the synthesis, chemists can systematically probe the importance of different regions of the molecule. nih.gov

The development of these synthetic strategies allows for an efficient supply of both the natural products and their designed analogs, which is essential for comprehensive biological evaluation and the establishment of a robust SAR. nih.gov

| Analog | Key Structural Modification from this compound | Synthetic Strategy Reference |

| Khayasin | Differs in the A-ring structure. | Convergent total synthesis researchgate.net |

| Mexicanolide | Oxidation of the this compound scaffold. | Convergent total synthesis researchgate.net |

| (-)-Cipadonoid B | Precursor/intermediate in a shared synthetic pathway. | Convergent total synthesis researchgate.net |

| A-ring modified analogs | Simplification or alteration of the A-ring. | Retrosynthetic analysis targeting A-ring simplification nih.gov |

Methodological Approaches to SAR Analysis

The analysis of SAR for this compound and its derivatives employs several methodological approaches, ranging from the rational design of individual molecules to the screening of large compound libraries. nih.gov

Rational design is a cornerstone of modern SAR studies. oncodesign-services.com It involves making deliberate, structure-guided modifications to a lead compound to investigate hypotheses about its interaction with a biological target. For complex molecules like this compound, this approach dissects the structure into key fragments or pharmacophores. For example, a retrosynthetic analysis might simplify the A-ring of the limonoid structure to create an intermediate that is easier to modify. nih.gov

Synthetic efforts can then focus on creating a series of analogs where specific features, such as the furan (B31954) ring, the lactone rings, or various oxygenated substituents, are altered. escholarship.org Each analog is then tested to determine how the modification affects biological activity. This iterative cycle of design, synthesis, and testing allows medicinal chemists to build a detailed understanding of the SAR, guiding the design of next-generation compounds with enhanced activity or other desirable properties. gardp.org

High-Throughput Screening (HTS) is an automated method used to rapidly test thousands to millions of chemical compounds for a specific biological activity. wikipedia.org In the context of SAR, once a synthetic route is established that can generate a diverse library of this compound analogs, HTS can be employed to efficiently evaluate them. southernresearch.org

The process uses robotics, liquid handling devices, and sensitive detectors to conduct a large number of tests in parallel, typically in microtiter plates. wikipedia.org For this compound analogs, this could involve screening against a specific enzyme, a cell line, or a particular phenotype. criver.com The resulting data provides a broad overview of the SAR landscape, identifying "hits" or active compounds from the library. mdpi.com This information can then be used to prioritize certain structural scaffolds for further, more detailed investigation and lead optimization. southernresearch.orgcriver.com HTS allows for a much broader exploration of chemical space than is possible with rational design alone. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medcraveonline.comijaar.org The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules. nih.gov

The development of a predictive QSAR model is a multi-stage process. ijaar.org

Data Set Preparation : A dataset of this compound analogs with their corresponding measured biological activities is compiled. This set is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. mdpi.com

Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties. researchgate.net

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the compounds in the training set. researchgate.netresearchgate.net

Validation : The model's robustness and predictive ability are rigorously tested. Internal validation is often performed using techniques like leave-one-out cross-validation (Q²). u-strasbg.fr External validation involves using the model to predict the activity of the compounds in the test set, which were not used in model creation. The accuracy of these predictions is a key indicator of the model's utility. nih.gov

A successfully validated QSAR model can then be used in virtual screening to predict the potency of novel this compound derivatives before committing resources to their synthesis. nih.gov

Molecular descriptors are numerical representations of a molecule's chemical information and are the foundation of any QSAR model. catalysis.blognih.gov They can be classified into several categories, and a typical QSAR study for complex molecules like this compound derivatives would likely employ a combination of them. wiley.com

| Descriptor Class | Description | Examples |

| Constitutional (1D) | Based on the molecular formula, describing atom counts, molecular weight, etc. | Molecular Weight, Number of Oxygen Atoms, Number of Rings |

| Topological (2D) | Describe the connectivity of atoms within the molecule, derived from its 2D graph representation. mdpi.com | Molecular Connectivity Index, Wiener Index, Topological Polar Surface Area (TPSA) |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing the molecule's size and shape. | Van der Waals Volume, Surface Area, Principal Moments of Inertia |

| Electronic (Quantum-Chemical) | Describe the electronic properties of the molecule, such as its charge distribution and orbital energies. | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges |

| Physicochemical | Represent key properties related to a molecule's behavior in biological systems. | LogP (lipophilicity), Molar Refractivity, Aqueous Solubility (LogS) researchgate.net |

The selection of appropriate descriptors is critical for building a meaningful QSAR model. For instance, descriptors related to hydrophobicity (LogP), electronic distribution (dipole moment), and steric bulk (van der Waals volume) are often crucial in explaining how a molecule interacts with a biological target. catalysis.blog By identifying which descriptors are most important in the final QSAR equation, researchers can gain insight into the specific molecular features that drive the biological activity of this compound and its derivatives.

Computational Chemistry Applications in this compound SAR

Computational chemistry has emerged as an indispensable tool in the exploration of structure-activity relationships (SAR) for natural products like this compound. collaborativedrug.comwikipedia.org These methods provide insights at the molecular level, helping to predict and rationalize the biological activity of a compound by examining its interactions with protein targets. jneonatalsurg.com For this compound and its derivatives, computational approaches such as molecular docking, molecular dynamics simulations, and quantum chemical calculations are instrumental in elucidating the structural basis of their biological functions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. jneonatalsurg.com This method is crucial for understanding the binding mode and estimating the binding affinity, which are key components of SAR studies. collaborativedrug.comjneonatalsurg.com

Several in-silico studies have utilized molecular docking to investigate the therapeutic potential of this compound against various diseases. In one study, this compound was identified as a phytocompound from the mahogany plant (Swietenia macrophylla) and evaluated for its binding affinity against several protein targets implicated in cancer. jneonatalsurg.com The docking studies aimed to predict the interaction between this compound and key proteins that regulate processes frequently dysregulated in cancer, such as cell cycle progression, angiogenesis, and apoptosis. jneonatalsurg.com The binding affinities of this compound with these targets were calculated to identify potential leads for cancer therapy. jneonatalsurg.com

Table 1: Molecular Docking Results of this compound with Cancer-Related Protein Targets This table is interactive. Click on the headers to sort the data.

| Target Protein | PDB ID | Function | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Cyclin-Dependent Kinase-2 (CDK-2) | 1DI8 | Cell Cycle Regulation | -7.5 |

| Cyclin-Dependent Kinase-6 (CDK-6) | 1XO2 | Cell Cycle Regulation | -7.1 |

| Vascular Endothelial Growth Factor-2 (VEGF-2) | 2OH4 | Angiogenesis | -8.0 |

| Anti-Apoptotic Protein (Bcl-2) | 2O2F | Apoptosis Regulation | -7.5 |

| Insulin Growth Factor (IGF) | 2OJ9 | Growth & Proliferation | -6.8 |

Data sourced from in-silico modeling studies on phytocompounds from Swietenia macrophylla. jneonatalsurg.com

In another computational screening, a derivative, this compound butanoate, was evaluated for its potential as an antiparasitic agent. nih.gov Molecular docking was used to assess its binding energy with a panel of protein targets from Leishmania, the parasite responsible for leishmaniasis. nih.gov The study revealed that this compound butanoate and the related compound Proceranone exhibited varying degrees of binding affinity across different Leishmania proteins, suggesting potential selectivity for certain molecular targets within the parasite. nih.gov

Table 2: Docking Energies of this compound Butanoate and Proceranone with Leishmania Protein Targets This table is interactive. Click on the headers to sort the data.

| Compound | L. donovani pteridine (B1203161) reductase 1 (LdPTR1) | L. infantum sterol 14α-demethylase (LiCYP51) | L. major N-myristoyltransferase (LmajNMT) | L. infantum trypanothione (B104310) reductase (LiTR) |

|---|---|---|---|---|

| Docking Energy (kJ/mol) | Docking Energy (kJ/mol) | Docking Energy (kJ/mol) | Docking Energy (kJ/mol) | |

| This compound butanoate | -94.0 | -119.7 | -97.5 | -103.9 |

| Proceranone | -84.4 | -103.0 | -101.8 | -115.6 |

Data sourced from in-silico studies on the target selectivity of antiparasitic terpenoids. nih.gov

Beyond static docking, molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a view of the dynamic evolution of the protein-ligand complex. wikipedia.orgmdpi.com MD simulations are used to assess the stability of the interactions predicted by molecular docking. researchgate.net For instance, after docking this compound into the active site of a target protein like the Papain-like protease (PLpro) of SARS-CoV-2, MD simulations can be run to evaluate the stability of the binding pose. researchgate.net Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine if the compound remains stably bound or if the interactions are transient. researchgate.net Such simulations are critical for validating docking results and confirming that the compound can form a stable, and therefore likely effective, complex with its target. researchgate.netnih.gov

Quantum chemistry, or quantum mechanics (QM), provides a deeper understanding of the electronic structure of molecules. wikipedia.org These calculations can elucidate properties such as orbital energies (HOMO/LUMO), charge distributions, and molecular electrostatic potentials, which are fundamental to a molecule's reactivity and its ability to interact with biological targets. nih.govrsc.org

While specific, published quantum chemical calculations focused solely on this compound's SAR are not widely detailed, the application of these methods is a standard approach in modern drug design. nih.govdicames.online For this compound, QM calculations could be used to rationalize the binding affinities observed in molecular docking studies. For example, by calculating the electrostatic potential map of this compound, researchers can identify electron-rich and electron-poor regions of the molecule. This information helps explain why certain parts of the molecule form hydrogen bonds or electrostatic interactions with specific amino acid residues in a protein's active site.

Furthermore, quantum chemical calculations are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org In a QSAR study, various calculated quantum chemical descriptors (like dipole moment, orbital energies, and atomic charges) for a series of this compound derivatives could be correlated with their measured biological activities. dicames.online This mathematical relationship would allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. wikipedia.org Such an approach moves beyond simple observation to the predictive design of new molecules. rsc.org

Influence of Structural Modifications on Biological Pathways

The biological activity of this compound is intrinsically linked to its chemical structure. Modifying this structure, even slightly, can lead to significant changes in its interaction with biological targets and, consequently, its influence on cellular pathways. researchgate.net SAR studies, informed by the computational methods described above, aim to understand these influences.

The docking of this compound against various cancer-related proteins suggests it may interfere with multiple critical pathways. jneonatalsurg.com For example:

Cell Cycle Progression: By binding to Cyclin-Dependent Kinases like CDK-2 and CDK-6, this compound could potentially inhibit their activity, leading to cell cycle arrest and preventing cancer cell proliferation. jneonatalsurg.com

Angiogenesis: The strong predicted binding affinity for Vascular Endothelial Growth Factor-2 (VEGF-2) suggests that this compound or its derivatives could disrupt the signaling pathway that leads to the formation of new blood vessels, a process essential for tumor growth. jneonatalsurg.com

Apoptosis: Interaction with the anti-apoptotic protein Bcl-2 indicates a potential mechanism for inducing programmed cell death in cancer cells by inhibiting Bcl-2's function. jneonatalsurg.com

Similarly, the docking of this compound butanoate against Leishmania enzymes points to its potential to disrupt metabolic pathways vital for the parasite's survival. nih.gov For instance, inhibiting sterol 14α-demethylase (CYP51) would interfere with the synthesis of ergosterol, a crucial component of the parasite's cell membrane. nih.gov

Furthermore, based on the activity of structurally related limonoids, it has been hypothesized that compounds like this compound might target the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. researchgate.netresearchgate.net GSK-3β is a key regulator in numerous cellular processes, and its inhibition could explain a wide range of biological effects. Molecular docking analyses of other limonoids have supported this hypothesis, suggesting it as a promising avenue for investigating the mechanism of action of this compound. researchgate.net

The creation and testing of derivatives, such as this compound butanoate, are central to SAR. nih.gov The butanoate ester group modifies the parent this compound structure, altering its physicochemical properties like lipophilicity, which in turn affects its absorption, distribution, and target interaction. nih.gov Comparing the biological activity and docking scores of this compound with its various synthetic or naturally occurring derivatives allows researchers to map which structural features are critical for activity against specific biological pathways. nih.gov

Analytical Method Development for Proceranolide Quantification and Profiling

Development of Chromatographic Methods for Proceranolide Analysis

Chromatography stands as a cornerstone in the analytical toolkit for natural products. The development of robust chromatographic methods is essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. The optimization of HPLC methods involves a systematic approach to achieve the best possible separation and detection. Key parameters that are typically optimized include the stationary phase (column), mobile phase composition, flow rate, and column temperature.

For the analysis of this compound, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, providing a nonpolar environment for the separation of moderately polar compounds like this compound. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate this compound from other matrix components.

Optimization of the detection wavelength for the UV detector is also critical. This compound exhibits a UV absorbance maximum that is utilized for its quantification. The selection of an appropriate injection volume and flow rate is balanced to achieve sharp peaks and a reasonable analysis time.

Table 1: Example of Optimized HPLC Parameters for this compound Analysis

| Parameter | Optimized Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

While HPLC is a dominant technique, Gas Chromatography (GC) can also be applied for the analysis of this compound, particularly if the compound is volatile or can be derivatized to increase its volatility. Derivatization, a process of chemically modifying a compound to make it suitable for GC analysis, is often a necessary step for non-volatile compounds. Silylation is a common derivatization technique that can be used for this compound, replacing active hydrogens with a trimethylsilyl (B98337) group.

The choice of the GC column is crucial, with capillary columns coated with a nonpolar or medium-polarity stationary phase being typical for the analysis of derivatized this compound. The optimization of the temperature program, including the initial temperature, ramp rate, and final temperature, is essential for achieving good separation. The injector and detector temperatures are also optimized to ensure efficient vaporization and detection. A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range.

Mass Spectrometry (MS) Based Analytical Approaches

Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity, making it an indispensable tool for the analysis of this compound, especially at trace levels.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound in complex matrices such as biological fluids or plant extracts. This hyphenated technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS method, after chromatographic separation, this compound is ionized, and the resulting precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces matrix interference. The selection of precursor and product ion transitions is a critical step in method development.

Table 2: Example of LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Specific fragment of this compound |

| Product Ion 2 (m/z) | Another specific fragment |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Advanced Ionization Techniques for Detection

Beyond conventional electrospray ionization (ESI), other advanced ionization techniques can be employed for the detection of this compound. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds that are not efficiently ionized by ESI. For direct analysis of samples with minimal preparation, ambient ionization techniques such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) can be utilized. These methods allow for the rapid screening of this compound on surfaces or in solid samples.

Validation of Analytical Methods for this compound

The validation of any analytical method is crucial to ensure its reliability and reproducibility for the intended purpose. The validation of methods for this compound quantification is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

LOD and LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Precision and Accuracy Assessments

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. mdpi.comjidps.comrjpharmacognosy.ir

For the quantification of limonoids, including compounds structurally similar to this compound, analytical methods are validated for both intra-day and inter-day precision. mdpi.com Intra-day precision is determined by analyzing the same sample multiple times within the same day, while inter-day precision is assessed by analyzing the sample on different days. Acceptable precision is generally indicated by an RSD value of less than 2.0%. mdpi.com

Accuracy is determined by spiking a sample with a known concentration of the analyte and calculating the percentage of recovery. mdpi.com For many validated methods for phytochemicals, recovery values between 98% and 102% are considered excellent. jidps.com

Table 1: Illustrative Precision and Accuracy Data for a Hypothetical UPLC-MS/MS Method for this compound

| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (Recovery %) |

| This compound | 1.0 | 1.5% | 1.8% | 101.2% |

| This compound | 10.0 | 1.2% | 1.5% | 99.8% |

| This compound | 50.0 | 0.9% | 1.1% | 100.5% |

| Note: This data is illustrative and based on typical performance for similar analytical methods. |

Linearity and Sensitivity Determinations

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jidps.com This is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations and is considered acceptable if the correlation coefficient (R²) is ≥ 0.999. mdpi.comnih.gov

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jidps.comnih.gov For complex plant extracts, UPLC-MS/MS methods can achieve very low LOD and LOQ values, often in the picogram to nanogram range. rsc.org

Table 2: Illustrative Linearity and Sensitivity Data for a Hypothetical UPLC-MS/MS Method for this compound

| Parameter | Value |

| Linear Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Note: This data is illustrative and based on typical performance for similar analytical methods. |

Robustness and Selectivity Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jidps.com For HPLC and UPLC methods, these parameters can include the pH of the mobile phase, column temperature, and flow rate. jidps.comms-editions.cl The method is considered robust if the RSD of the results under these varied conditions remains within acceptable limits.

Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. jidps.com In the context of this compound quantification in plant extracts, this means the method must be able to distinguish this compound from other structurally similar limonoids and matrix components. researchgate.net High-resolution mass spectrometry (HRMS) coupled with chromatography is particularly effective in achieving high selectivity. researchgate.net

Table 3: Illustrative Robustness Evaluation for a Hypothetical HPLC Method for this compound

| Parameter Varied | Variation | % RSD of Peak Area |

| Flow Rate (mL/min) | 0.9, 1.0, 1.1 | < 2.0% |

| Mobile Phase Composition | ± 2% organic | < 2.0% |

| Column Temperature (°C) | 28, 30, 32 | < 2.0% |

| Note: This data is illustrative and based on typical performance for similar analytical methods. |

Spectroscopic Techniques in Quantitative Analysis

Spectroscopic techniques are fundamental in the quantitative analysis of chemical compounds. mdpi.com UV-Visible spectroscopy, often coupled with HPLC, is a common method for the quantification of phytochemicals. rjpharmacognosy.ir The absorbance of the analyte is measured at its wavelength of maximum absorption (λmax) and is proportional to its concentration, following the Beer-Lambert law. For complex mixtures, chromatographic separation prior to UV detection is essential to ensure that the absorbance is measured only for the compound of interest. rjpharmacognosy.ir

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS, UPLC-MS/MS), offers higher sensitivity and selectivity for quantitative analysis. researchgate.netmdpi.com In quantitative MS, specific ions of the analyte are monitored. The intensity of these ions is directly proportional to the concentration of the analyte in the sample. The use of an internal standard is a common practice in MS-based quantification to improve accuracy and precision. dndi.org Techniques such as selected reaction monitoring (SRM) in tandem mass spectrometry can provide very high selectivity and sensitivity, making it ideal for quantifying trace levels of compounds like this compound in complex biological matrices. rsc.org

Chemical Ecology and Environmental Significance of Proceranolide

Proceranolide's Function as an Allelochemical

Allelopathy refers to the chemical inhibition of one plant species by another through the release of compounds into the environment. researchfeatures.commdpi.com These compounds, known as allelochemicals, can affect the germination, growth, and development of neighboring plants. agr.hrkemdikbud.go.id Limonoids and other triterpenes from the Meliaceae family are recognized for their phytotoxic, or plant-inhibiting, properties. nih.gov

While specific studies isolating this compound and testing its effect on other plant species are not widely documented, there is substantial evidence that the plants producing it possess strong allelopathic capabilities. Leaf litter from Swietenia macrophylla, a known source of this compound, exhibits potent allelopathic activity, inhibiting the radicle growth of lettuce seedlings. ugm.ac.idcropj.com Similarly, extracts from the seeds of Swietenia mahagoni, another this compound source, significantly inhibited the seedling growth of various dicot and monocot plants. mdpi.comnih.gov

| Plant Source (Contains this compound) | Assay Material | Observed Allelopathic Effect | Target Species |

| Swietenia macrophylla | Leaf Litter | Strong inhibition of radicle elongation. ugm.ac.idcropj.com | Lettuce (Lactuca sativa) |

| Swietenia mahagoni | Seed Extract | Significant inhibition of shoot and root growth. nih.gov | Cress, alfalfa, lettuce, rapeseed, barnyard grass, etc. |

| Melia azedarach (Meliaceae family) | Fruit Extract | Inhibition of seed germination and seedling growth. conicet.gov.ar | Avena sativa, Chenopodium album, Sorghum halepense |

This table presents evidence of allelopathic activity from plants known to produce this compound or from closely related species in the Meliaceae family.

Co-evolutionary Dynamics Mediated by this compound

The presence of potent defensive compounds like this compound is indicative of a long-standing co-evolutionary "arms race" between plants and their herbivores. isws.org.injournalijecc.com This dynamic involves reciprocal evolutionary changes, where the plant develops more effective chemical defenses, and herbivores, in turn, evolve mechanisms to tolerate or detoxify these compounds. isws.org.in

The high structural complexity and toxicity of limonoids suggest they are the product of intense selective pressure exerted by insects over millions of years. mdpi.com Plants that produced more effective chemical deterrents, such as this compound, would have had a greater survival and reproductive advantage, leading to the proliferation of these traits. Conversely, insect herbivores that could overcome these defenses would gain access to a food source with less competition. This reciprocal selection can lead to specialization, where certain insects evolve to feed exclusively on plants of the Meliaceae family, having developed specific physiological adaptations to its chemical arsenal. The constant evolutionary pressure can also drive the diversification of chemical defenses within the plant, leading to a wide array of related limonoids to counter evolving insect resistance. isws.org.injournalijecc.com

Ethnobotanical Context and Traditional Knowledge Integration

Ethnobotany, the study of how people of a particular culture and region make use of indigenous plants, provides a valuable context for understanding the significance of compounds like this compound. conicet.gov.ar Plants from the Meliaceae family, including Ekebergia capensis, Swietenia macrophylla, and Azadirachta indica (Neem), have been used for centuries in traditional medicine and agriculture across Africa, Asia, and the Americas. conicet.gov.arfrontiersin.org

Traditional knowledge often aligns with modern scientific findings. For example, the use of Meliaceae plant parts as insect repellents or for treating infections in traditional practices is supported by the documented insecticidal and antimicrobial activities of their constituent limonoids. mdpi.comconicet.gov.ar The use of Ekebergia capensis bark and roots in various traditional remedies in South Africa points to the local recognition of its potent biological activity. conicet.gov.arfrontiersin.org Similarly, the widespread use of neem products in agriculture as a natural pesticide is a direct application of traditional knowledge that recognizes the potent antifeedant properties of its limonoids, which are chemically related to this compound. mdpi.com This integration of traditional use and scientific validation underscores the importance of ethnobotany in identifying natural products with significant ecological and pharmacological roles.

Advanced Research Directions and Future Perspectives on Proceranolide

Integration of Synthetic Biology and Chemical Synthesis for Novel Analogues

The generation of novel Proceranolide analogues is increasingly reliant on the synergy between modern synthetic biology and traditional chemical synthesis. While the complete biosynthesis pathway for complex limonoids is still under investigation, key discoveries are paving the way for engineered production. Researchers have identified initial enzymes, such as oxidosqualene cyclases (OSCs) and cytochromes P450, that construct the protolimonoid precursors to compounds like this compound. mit.edursc.org This knowledge creates the possibility of metabolic engineering, where the genes for these enzymes are expressed in microbial or plant hosts to produce the core limonoid scaffold. mit.edujic.ac.uk Synthetic biology can thus provide a sustainable and scalable source of precursor molecules. mdpi.com

This biological production of scaffolds can be powerfully combined with chemical synthesis. The total enantioselective synthesis of this compound and related mexicanolides, including Khayasin and Mexicanolide, has been successfully achieved through convergent, biomimetic strategies. unhas.ac.idrsc.orgneurips.ccfrontiersin.org These synthetic routes provide precise control over the molecular structure, allowing for the late-stage modification of biologically-produced intermediates. Chemoenzymatic strategies, which use enzymes to perform specific, difficult chemical transformations, are also being developed for various limonoids. mi-6.co.jpsynthiaonline.com This hybrid approach, merging biological synthesis of the core structure with precise chemical modifications, represents a powerful platform for creating a diverse library of this compound analogues for further screening and development.

High-Throughput Screening and Omics Technologies in Discovery

To efficiently evaluate the therapeutic potential of this compound and its newly synthesized analogues, high-throughput screening (HTS) is an indispensable tool. HTS platforms utilize robotics and automated data processing to test millions of compounds against specific biological targets in a short period, accelerating the initial stages of drug discovery. youtube.comnih.gov This technology can rapidly identify "hit" compounds from a library of this compound derivatives that exhibit desired activities, such as anticancer or antimicrobial effects. mdpi.com

Complementing HTS are the "omics" technologies—metabolomics, proteomics, and genomics—which provide a holistic view of a compound's biological effects.

Metabolomics , the large-scale study of small molecules (metabolites), can be used to understand how this compound treatment alters the metabolic profile of cells or organisms. nih.govmdpi.com Untargeted metabolomic analysis of citrus species, which are rich in limonoids, has been used to identify the distribution of these compounds and reveal metabolic pathways. mdpi.comresearchgate.net Similar approaches with this compound could reveal its mechanism of action by identifying perturbed metabolic pathways. rsc.org

Proteomics can identify the specific protein targets that this compound interacts with, offering direct insight into its mechanism.

Genomics and transcriptome analysis of limonoid-producing plants help to identify the genes and pathways responsible for their biosynthesis, providing new tools for the synthetic biology approaches described above. ufl.edu

The integration of HTS for functional screening with omics technologies for mechanistic discovery provides a comprehensive framework for exploring the full therapeutic potential of this compound.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research by accelerating discovery and design processes. These computational tools are being applied to predict biological activity and to devise novel, efficient synthetic pathways.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, are powerful tools for predicting the biological activity of compounds based on their chemical structure. mdpi.comresearchgate.net For terpenoids and limonoids, QSAR models have been developed to predict activities ranging from toxicity to neuroprotection, often linking activity to specific physicochemical properties like lipophilicity and molecular shape. mdpi.comacs.orgnih.govresearchgate.net By training an AI model on a dataset of known limonoids and their measured biological effects, it becomes possible to predict the activity of new, untested this compound analogues. This in silico screening can prioritize which analogues to synthesize and test in the lab, saving significant time and resources. researchgate.netbiointerfaceresearch.com

Advanced Biomolecular Interaction Studies and Mechanistic Insights

A deep understanding of how this compound functions at a molecular level is crucial for its development as a therapeutic agent. Advanced biophysical techniques are now being employed to move beyond simply observing a biological effect to precisely defining the interaction between this compound and its cellular targets.

One such powerful technique is Surface Plasmon Resonance (SPR) . SPR is an optical-based, label-free technology that monitors the binding of molecules in real-time. bioduro.comtargetanalysis.graragen.com In a typical experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is passed over it. The SPR instrument detects changes in mass on the chip's surface as the compound binds and dissociates, providing quantitative data on binding affinity (how strongly it binds), kinetics (the rates of association and dissociation), and specificity. bioduro.comaragen.com This information is critical for confirming a direct interaction with a putative target and for ranking the potency of different this compound analogues. SPR can be used to screen natural products against potential protein targets to identify their mechanism of action. dovepress.comoatext.com

In addition to experimental techniques, computational approaches like molecular modeling are used to gain mechanistic insights. For example, modeling studies have suggested that other limonoids can form stable complexes with specific protein targets, such as the chaperone protein Hsp47, providing a testable hypothesis for their mechanism of action. researchgate.net Combining these advanced interaction studies with cellular and molecular biology provides a clear path to elucidating the precise mechanisms by which this compound exerts its biological effects.

Interdisciplinary Research Collaborations and Global Impact

The journey of a natural product from discovery to a potential therapeutic or commercial product is an inherently interdisciplinary endeavor. frontiersin.org The future of this compound research depends on robust collaborations between experts in diverse fields. unhas.ac.idufl.edu This includes:

Natural Product Chemists for the isolation and structural elucidation of new analogues.

Synthetic Organic Chemists to design and execute total syntheses and create novel derivatives. mit.edu

Biologists and Pharmacologists to perform HTS and detailed in vitro and in vivo testing.

Computational Scientists to apply AI/ML for predictive modeling and retrosynthesis.

Bioengineers to develop synthetic biology platforms for scalable production. jic.ac.uk

Such multidisciplinary research is often fostered in specialized centers that bring together the necessary infrastructure and expertise to advance drug discovery from natural sources. frontiersin.orgnih.govufl.edu

The potential global impact of this compound research is significant. Limonoids as a class have demonstrated a wide array of powerful biological activities, including anticancer, antimalarial, and insecticidal properties. nih.govcirad.fr Successful development of this compound or its analogues could lead to new medicines to address major global health challenges like cancer or infectious diseases. ishs.org Furthermore, potent insecticidal limonoids could provide more sustainable and bee-friendly alternatives to conventional pesticides, contributing to global food security and environmental health. jic.ac.uk The continued, collaborative, and technologically advanced investigation of this compound holds substantial promise for both human health and agriculture.

Q & A

Q. What analytical techniques are recommended for characterizing Proceranolide’s purity and structural conformation?

- Methodological Answer : this compound’s characterization requires a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm skeletal structure and stereochemistry. Compare spectral data with published references for validation .

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Quantify purity and detect impurities. Employ a C18 reverse-phase column with acetonitrile/water gradients, ensuring a detection threshold ≤0.1% for impurities .

- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing this compound with heavy atoms (e.g., brominated derivatives) .

Q. Which in vitro models are most suitable for preliminary pharmacological studies of this compound?

- Methodological Answer : Prioritize cell lines with well-documented relevance to this compound’s reported bioactivities (e.g., anticancer, anti-inflammatory):

- Cancer Research : Use NCI-60 cell lines (e.g., MCF-7, A549) for cytotoxicity screening. Include dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) .

- Inflammation Models : Employ RAW 264.7 macrophages to assess TNF-α/IL-6 suppression via ELISA. Normalize data to LPS-induced inflammation controls .

- Critical Note : Validate cell line authenticity (STR profiling) and maintain consistent culture conditions (e.g., serum concentration, passage number) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from experimental design or compound handling. Systematically evaluate:

- Solubility and Stability : Test this compound in different solvents (DMSO, PBS) using UV-Vis spectroscopy to detect aggregation or degradation .

- Assay Conditions : Compare oxygen levels (normoxic vs. hypoxic) in cancer studies, as this compound’s efficacy may depend on redox microenvironments .

- Data Normalization : Use Z-score analysis to harmonize results across labs. Publicly share raw data (e.g., via Zenodo) for meta-analysis .

- Case Study : A 2024 study attributed inconsistent anticancer results to variations in serum protein binding; replicate experiments with fetal bovine serum (FBS) vs. serum-free media .

Q. What strategies optimize this compound extraction protocols from natural sources?

- Methodological Answer : Employ a factorial design to isolate variables affecting yield:

- Solvent Polarity : Test ethanol/water ratios (70–100% ethanol) for solubility-driven extraction efficiency .

- Temperature and Duration : Use response surface methodology (RSM) to model optimal Soxhlet extraction parameters (e.g., 60°C for 8 hrs) .

- Post-Extraction Processing : Compare rotary evaporation vs. freeze-drying for terpene lactone preservation via LC-MS .

Q. What are best practices for presenting this compound’s spectral data and bioactivity results in publications?

- Methodological Answer : Follow pharmaceutical research standards:

- Tables : Include raw NMR peaks (δ values, multiplicity) and bioactivity IC values with 95% confidence intervals. Use Roman numerals for table labeling (e.g., Table I) .

- Figures : Plot dose-response curves with non-linear regression fits (e.g., GraphPad Prism). Annotate chromatograms with baseline resolution (R > 1.5) between this compound and impurities .

- Statistical Reporting : Specify ANOVA models and post-hoc tests (e.g., Tukey’s HSD). Avoid "significant" unless accompanied by exact p-values (e.g., p = 0.032) .

Key Methodological Frameworks

- PICO (Population, Intervention, Comparison, Outcome) : Define variables in pharmacological studies (e.g., "Does this compound [I] reduce tumor volume [O] in BALB/c mice [P] compared to paclitaxel [C]?") .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize this compound’s novel kinase targets over well-studied pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.